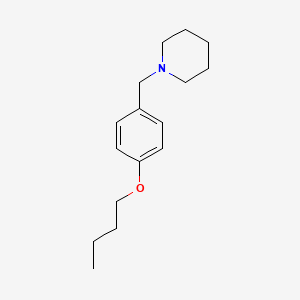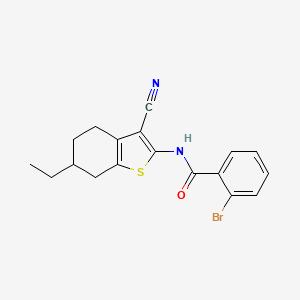![molecular formula C12H15BrN2O3S B5135392 N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5135392.png)
N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as BRG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. BRG is a sulfonylurea derivative that has been synthesized using various methods.
Mecanismo De Acción
BRG acts as a sulfonylurea receptor ligand, binding to the sulfonylurea receptor on pancreatic β-cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in depolarization of the β-cells and subsequent insulin secretion.
Biochemical and Physiological Effects:
BRG has been shown to stimulate insulin secretion in pancreatic β-cells. It has also been shown to inhibit the activity of the ATP-sensitive potassium channel in cardiac myocytes, leading to an increase in intracellular calcium concentration and subsequent cardiac contractility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRG has advantages and limitations for lab experiments. Its ability to stimulate insulin secretion in pancreatic β-cells makes it a useful tool for studying the role of sulfonylurea receptors in insulin secretion. However, its effects on cardiac myocytes may limit its use in studies that do not involve the cardiovascular system.
Direcciones Futuras
There are several future directions for research involving BRG. One area of research could focus on the development of more potent and selective sulfonylurea receptor ligands. Another area of research could investigate the potential use of BRG in the treatment of type 2 diabetes. Additionally, further studies could explore the effects of BRG on other physiological systems, such as the nervous system.
Métodos De Síntesis
BRG has been synthesized using different methods, including the reaction of N-allyl-N-methylglycinamide with p-bromobenzenesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of N-allyl-N-methylglycinamide with 4-bromobenzenesulfonyl isocyanate in the presence of triethylamine. These methods yield BRG as a white crystalline solid with a melting point of 148-150°C.
Aplicaciones Científicas De Investigación
BRG has potential applications in biochemical research. It has been used as a tool to study the role of sulfonylurea receptors in insulin secretion. BRG has also been used to investigate the mechanism of action of sulfonylurea drugs, which are used to treat type 2 diabetes.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-3-8-14-12(16)9-15(2)19(17,18)11-6-4-10(13)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFAUJPMAGJWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC=C)S(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-2-{[(2-methyl-4-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5135310.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5135318.png)

![N-cyclohexyl-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5135333.png)
![2-methyl-N-(1-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5135334.png)

![1-(4-bromophenyl)-3-chloro-4-[(4-ethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5135349.png)
![ethyl 4-[(4-methoxyphenyl)amino]-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B5135352.png)
![5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitro-N-phenylaniline](/img/structure/B5135360.png)
![2-methyl-5-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5135366.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-phenylacetamide)](/img/structure/B5135379.png)

![4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5135384.png)
![4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5135400.png)